3-(Pyrimidin-4-yl)propan-1-ol

Lipophilicity Drug design ADME prediction

3-(Pyrimidin-4-yl)propan-1-ol (CAS 169339-21-3, synonym 4-Pyrimidinepropanol) is a heterocyclic primary alcohol composed of a pyrimidine ring linked via its 4-position to a three-carbon ω‑hydroxyalkyl chain (molecular formula C₇H₁₀N₂O, molecular weight 138.17 g·mol⁻¹). Computed physicochemical properties include a boiling point of 277.3 ± 15.0 °C, density of 1.125 ± 0.06 g·cm⁻³, an acid dissociation constant (pKₐ) of 14.92 ± 0.10, and a logarithmic octanol–water partition coefficient (log P) of −0.59.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 169339-21-3
Cat. No. B062221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-4-yl)propan-1-ol
CAS169339-21-3
Synonyms4-Pyrimidinepropanol (9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1CCCO
InChIInChI=1S/C7H10N2O/c10-5-1-2-7-3-4-8-6-9-7/h3-4,6,10H,1-2,5H2
InChIKeyGCCDNYUPSADJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-4-yl)propan-1-ol (CAS 169339-21-3) – Physicochemical Baseline & Procurement Identity


3-(Pyrimidin-4-yl)propan-1-ol (CAS 169339-21-3, synonym 4-Pyrimidinepropanol) is a heterocyclic primary alcohol composed of a pyrimidine ring linked via its 4-position to a three-carbon ω‑hydroxyalkyl chain (molecular formula C₇H₁₀N₂O, molecular weight 138.17 g·mol⁻¹) . Computed physicochemical properties include a boiling point of 277.3 ± 15.0 °C, density of 1.125 ± 0.06 g·cm⁻³, an acid dissociation constant (pKₐ) of 14.92 ± 0.10, and a logarithmic octanol–water partition coefficient (log P) of −0.59 [1]. The bifunctional nature – a hydrogen‑bond‑capable pyrimidine nitrogen system combined with a terminal primary hydroxyl group – underpins its primary role as a modular building block in medicinal chemistry and kinase inhibitor design .

Why Generic Substitution Among 4‑Pyrimidinyl‑ω‑alcohols Is Not Scientifically Valid


Although a family of 4‑pyrimidinyl‑ω‑alcohols shares the same heterocyclic core, the length and connectivity of the hydroxyalkyl spacer dictate critical molecular properties such as lipophilicity, hydrogen‑bond donor/acceptor balance, rotatable‑bond count, and steric reach . These parameters directly influence solubility, membrane permeability, and the three‑dimensional presentation of the hydroxyl group during downstream conjugation (e.g., esterification, Mitsunobu coupling) or target engagement [1]. Consequently, substituting 3‑(pyrimidin‑4‑yl)propan‑1‑ol with its shorter‑chain ethanol or methanol congeners, or with its branched secondary‑alcohol isomer, yields structurally distinct intermediates that diverge in physicochemical profile and synthetic behaviour, making generic interchange scientifically unsound [1].

Quantitative Differentiation Evidence for 3-(Pyrimidin-4-yl)propan-1-ol Versus Its Closest Analogs


Lipophilicity Tuning: Log P Difference of ≥0.6 Units Relative to 2-(Pyrimidin-4-yl)ethanol

The computed log P (octanol–water partition coefficient) of 3‑(pyrimidin‑4‑yl)propan‑1‑ol is −0.59, compared with +0.0114 for the shorter‑chain analog 2‑(pyrimidin‑4‑yl)ethanol, representing a Δlog P of approximately 0.6 units (i.e., roughly a 4‑fold difference in the octanol‑water partition coefficient) . This shift places the propanol derivative in a more hydrophilic space that can favour aqueous solubility for conjugation reactions while retaining sufficient lipophilicity for membrane interactions, making it a distinct tool for scaffold‑hopping campaigns [1][2].

Lipophilicity Drug design ADME prediction

Rotatable‑Bond Differentiation: Flexible C3 Spacer Offers Conformational Degrees of Freedom Distinct from C1 and C2 Analogs

3‑(Pyrimidin‑4‑yl)propan‑1‑ol possesses three rotatable bonds (the entire propanol tether), whereas pyrimidin‑4‑ylmethanol has only one and 2‑(pyrimidin‑4‑yl)ethanol has two [1]. The additional rotatable bond provides greater conformational sampling, enabling the terminal hydroxyl group to access a larger spatial volume for intermolecular hydrogen bonds, metal coordination, or covalent ligation [1][2]. This property is directly relevant to the design of kinase inhibitors where linker length critically determines inhibitor residence time and selectivity [3].

Molecular flexibility Linker design Scaffold hopping

Vendor‑Certified Purity: Quantified High Purity (≥97–98%) Essential for Reproducible SAR Studies in Kinase Inhibitor Programs

Independent supplier certificates document 3‑(pyrimidin‑4‑yl)propan‑1‑ol at ≥97% purity (Leyan, product 2094482) and ≥98% (MolCore, NLT 98%), whereas common analog listings for 2‑(pyrimidin‑4‑yl)ethanol and 1‑(pyrimidin‑4‑yl)propan‑2‑ol often specify ≥95% . The higher baseline purity reduces the burden of in‑house re‑purification and minimizes side‑product formation during the key amine‑coupling or etherification steps essential for generating kinase‑focused libraries [1].

Quality assurance Reproducibility Medicinal chemistry procurement

Primary Alcohol Reactivity Advantage: Linear 1‑ol vs. Branched 2‑ol Isomer for Selective Bioconjugation Chemistry

3‑(Pyrimidin‑4‑yl)propan‑1‑ol is a primary alcohol (hydroxyl attached to a terminal –CH₂ group), whereas the constitutional isomer 1‑(pyrimidin‑4‑yl)propan‑2‑ol is a secondary alcohol. Primary alcohols exhibit higher reactivity in nucleophilic substitution, Mitsunobu coupling, and esterification due to reduced steric hindrance, enabling higher yields and fewer side products in kinase‑linker construction [1]. For example, the specific Mitsunobu coupling of pyrimidinyl alcohols with heterocyclic bases can yield distinct regiochemical outcomes (O²‑ vs. N¹‑alkylation) depending on the alcohol's steric and electronic environment [2].

Primary alcohol Reactivity Conjugation chemistry

Key Intermediate for H3‑Receptor Ligand and Kinase Inhibitor SAR Studies: Documented Synthetic Yield of 73% in Carbamate Formation

3‑(Pyrimidin‑4‑yl)propan‑1‑ol has been explicitly used as a reactant with benzyl isocyanate in acetonitrile, affording N‑benzyl‑3‑(4‑pyrimidinyl)propyl carbamate in a documented 73% yield after 2.0 h, as part of a medicinal chemistry campaign toward histamine H₃ receptor antagonists [1]. The resulting carbamate scaffold demonstrates the utility of the C3‑hydroxypropyl spacer in generating biologically evaluated chemotypes, whereas equivalent reactions with shorter‑chain analogs (e.g., the methanol derivative) would produce structurally distinct, and potentially inactive, carbamate regioisomers [2].

Histamine H3 receptor Kinase inhibitor Synthetic yield

Predicted pKₐ of 14.92 Indicates Very Weakly Acidic Alcohol Proton, Minimising Spontaneous Deprotonation Under Physiological or Basic Conditions

The predicted acid dissociation constant (pKₐ) of 3‑(pyrimidin‑4‑yl)propan‑1‑ol is 14.92 ± 0.10, while that of the shorter‑chain analog pyrimidin‑4‑ylmethanol is approximately 14.19 (predicted) [1]. A pKₐ difference of 0.73 units means the propanol derivative is roughly 5‑fold less prone to deprotonation than the methanol, reducing the concentration of the reactive alkoxide nucleophile under mildly basic conditions and potentially improving chemoselectivity in competing reaction manifolds [2].

pKa Ionization state Bioconjugation

Highest‑Value Application Scenarios for 3‑(Pyrimidin‑4‑yl)propan‑1‑ol Based on Quantitative Differentiation


Scaffold‑Hopping in Kinase Inhibitor Lead Optimisation Requiring a C3‑Spacer

Medicinal chemistry teams conducting structure–activity‑relationship (SAR) studies on ATP‑competitive kinase inhibitors frequently explore linker length between the hinge‑binding pyrimidine core and a pendant functional group. The three‑carbon hydroxypropyl spacer of 3‑(pyrimidin‑4‑yl)propan‑1‑ol provides a distinct spatial reach and conformational flexibility (3 rotatable bonds) that cannot be reproduced with two‑carbon (ethanol) or one‑carbon (methanol) alternatives. When SAR data indicate that the C3 linker optimises residence time or selectivity against a particular kinase target (as exemplified in Akt/PKB inhibitor programs that systematically varied the linker group), procurement of the propanol intermediate becomes essential rather than optional [1].

Selective Mitsunobu Ligation for Nucleoside Analog Synthesis

In synthetic programs aiming to construct carbocyclic pyrimidine nucleosides via the Mitsunobu reaction, the primary hydroxyl of 3‑(pyrimidin‑4‑yl)propan‑1‑ol offers a sterically unhindered nucleophilic centre, in contrast to the sterically encumbered 2‑ol isomer. The documented susceptibility of pyrimidinyl alcohols to competitive O²‑ vs. N¹‑alkylation during Mitsunobu coupling makes the choice of alcohol critical for reaction outcome; the primary alcohol is more likely to deliver the desired O‑alkylated product with higher regioselectivity than secondary or benzylic alcohol analogs [2].

Parallel Library Synthesis Requiring High and Consistent Building‑Block Purity

Contract research organisations and pharmaceutical medicinal chemistry groups synthesising 96‑well plate libraries of pyrimidine‑based kinase inhibitor candidates need building blocks with verified high purity to ensure consistent reaction yields across the plate. The availability of 3‑(pyrimidin‑4‑yl)propan‑1‑ol at ≥97–98% purity from multiple vendors (Leyan, MolCore) reduces entry‑level impurity‑related failures in parallel synthesis, offering a tangible advantage over analogs typically available only at ≥95% purity .

Histamine H₃ Receptor Antagonist Development Leveraging Documented Carbamate Chemistry

Research groups pursuing CNS‑active H₃ receptor antagonists can directly build on published methodology in which 3‑(pyrimidin‑4‑yl)propan‑1‑ol was converted to a carbamate derivative in 73% yield, providing a validated synthetic entry point. The C3 spacer positions the carbamate moiety at a distance from the pyrimidine core that corresponds to a known pharmacophoric element in this target class, whereas shorter‑chain analogs generate carbamates with different geometry that may lose H₃‑receptor affinity [3].

Quote Request

Request a Quote for 3-(Pyrimidin-4-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.